molecular formula C18H22N4O3 B12299101 6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one

6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one

Cat. No.: B12299101
M. Wt: 342.4 g/mol
InChI Key: QVAVQYOJIBODOU-UHFFFAOYSA-N
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Description

6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, an oxadiazole ring, and a naphthyridinone core

Preparation Methods

The synthesis of 6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the naphthyridinone core, followed by the introduction of the benzyl group and the oxadiazole ring. Common reagents used in these reactions include benzyl bromide, methoxyamine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyl group, the oxadiazole ring, or the naphthyridinone core.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is studied for its potential as a building block for more complex molecules. In biology, it is investigated for its interactions with various biological targets, which could lead to the development of new drugs or therapeutic agents. In medicine, its unique structure makes it a candidate for studying its effects on different biological pathways and its potential as a treatment for various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Further research is needed to fully elucidate the mechanism of action of this compound.

Comparison with Similar Compounds

When compared to similar compounds, 6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one stands out due to its unique combination of structural features Similar compounds may include other naphthyridinone derivatives or oxadiazole-containing molecules

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C18H22N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3,(H,19,23)

InChI Key

QVAVQYOJIBODOU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(O1)C2CC3CN(CCC3NC2=O)CC4=CC=CC=C4

Origin of Product

United States

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